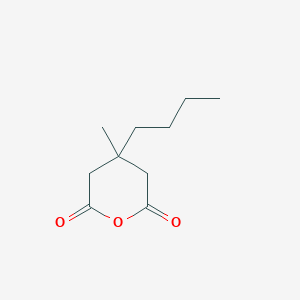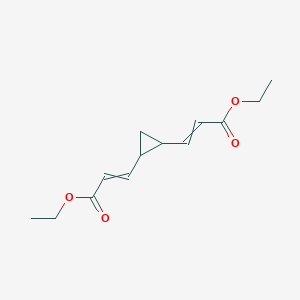
Diethyl 3,3'-(cyclopropane-1,2-diyl)di(prop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is an organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) typically involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropane ring while achieving efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) involves its interaction with specific molecular targets, leading to various biochemical effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-(cyclopropane-1,2-diyl)dipropanoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Contains a phenylene ring instead of a cyclopropane ring.
Diethyl 3,3’-(cyclobutane-1,2-diyl)dipropanoate: Features a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
63814-76-6 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxoprop-1-enyl)cyclopropyl]prop-2-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(14)7-5-10-9-11(10)6-8-13(15)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
ZQLSQQRAFQKRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CC1C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


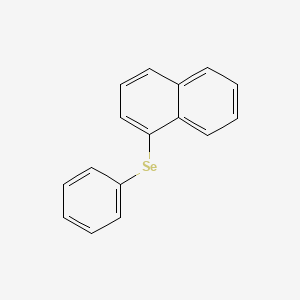
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


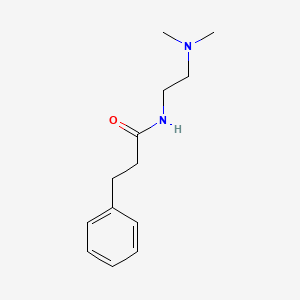

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

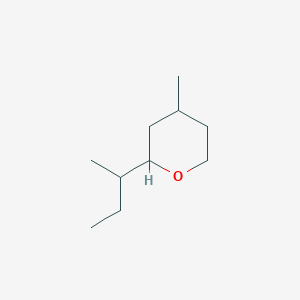
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)

